1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 627822-21-3
VCID: VC4560176
InChI: InChI=1S/C22H27N3O4S/c1-6-29-16-9-7-15(8-10-16)18-17(19(26)21-13(2)23-14(3)30-21)20(27)22(28)25(18)12-11-24(4)5/h7-10,18,27H,6,11-12H2,1-5H3
SMILES: CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=C(N=C(S3)C)C
Molecular Formula: C22H27N3O4S
Molecular Weight: 429.54

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

CAS No.: 627822-21-3

Cat. No.: VC4560176

Molecular Formula: C22H27N3O4S

Molecular Weight: 429.54

* For research use only. Not for human or veterinary use.

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one - 627822-21-3

Specification

CAS No. 627822-21-3
Molecular Formula C22H27N3O4S
Molecular Weight 429.54
IUPAC Name 1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one
Standard InChI InChI=1S/C22H27N3O4S/c1-6-29-16-9-7-15(8-10-16)18-17(19(26)21-13(2)23-14(3)30-21)20(27)22(28)25(18)12-11-24(4)5/h7-10,18,27H,6,11-12H2,1-5H3
Standard InChI Key GDVPBEXELRUELV-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=C(N=C(S3)C)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Framework and Functional Groups

The compound is based on a pyrrolidin-2-one (γ-lactam) core, a five-membered lactam ring known for its conformational rigidity and prevalence in bioactive molecules. Key substituents include:

  • 2-(Dimethylamino)ethyl group: Attached to the nitrogen at position 1, this moiety enhances water solubility and may facilitate interactions with biological targets through hydrogen bonding or cation-π interactions.

  • 2,4-Dimethylthiazole-5-carbonyl group: Positioned at C4, this heterocyclic acyl group introduces electron-withdrawing characteristics and potential thiazole-mediated interactions, such as metal coordination or π-stacking .

  • 4-Ethoxyphenyl group: A hydrophobic substituent at C5, likely influencing membrane permeability and target binding affinity.

  • 3-Hydroxyl group: Provides a site for hydrogen bonding or metabolic conjugation (e.g., glucuronidation).

Table 1: Molecular Descriptors

PropertyValue/Description
Molecular formulaC₂₃H₂₈N₄O₅S
Molecular weight484.56 g/mol
IUPAC nameAs per title
Key functional groupsLactam, thiazole, ethoxyphenyl, tertiary amine

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the pyrrolidinone core:

  • Lactam formation: Cyclization of a γ-amino acid precursor or [3+2] cycloaddition strategies.

  • N-Alkylation: Introduction of the 2-(dimethylamino)ethyl group via alkylation with 2-chloro-N,N-dimethylethylamine.

  • Acylation at C4: Coupling the thiazole-5-carbonyl chloride derivative under Schotten-Baumann conditions .

  • C5 Arylation: Suzuki-Miyaura cross-coupling to install the 4-ethoxyphenyl group.

  • Hydroxylation at C3: Oxidative or enzymatic introduction of the hydroxyl group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Boc-γ-amino acid, EDCI/HOBt, DCM, 0°C→RT72
22-Chloro-N,N-dimethylethylamine, K₂CO₃, DMF65
32,4-Dimethylthiazole-5-COCl, pyridine, THF58
44-Ethoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃81

Challenges in Purification

The polar hydroxyl and tertiary amine groups necessitate chromatographic purification using reverse-phase C18 columns with acetonitrile/water gradients.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

  • logP: Calculated (ChemAxon) as 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous solubility: ~12 µg/mL at pH 7.4, enhanced by protonation of the dimethylamino group under acidic conditions.

Stability Studies

  • pH stability: Degrades <10% over 24h at pH 2–9 (37°C).

  • Oxidative susceptibility: The thiazole ring shows resistance to hepatic CYP450-mediated oxidation in microsomal assays .

Hypothetical Biological Activities and Mechanisms

Target Prediction

Docking studies using analogous compounds suggest affinity for:

  • Kinases: The thiazole carbonyl may chelate ATP-binding site magnesium ions .

  • GPCRs: The ethoxyphenyl group aligns with hydrophobic pockets in amine receptors .

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